molecular formula C8H16Br2ClO4P B12648743 Bis(bromopropyl) chloroethyl phosphate CAS No. 63039-25-8

Bis(bromopropyl) chloroethyl phosphate

Cat. No.: B12648743
CAS No.: 63039-25-8
M. Wt: 402.44 g/mol
InChI Key: HZZSYAYGZVNQDB-UHFFFAOYSA-N
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Description

Bis(bromopropyl) chloroethyl phosphate is a halogenated organophosphate flame retardant (OPFR) characterized by a phosphate ester core substituted with two bromopropyl groups and one chloroethyl group. Halogenated OPFRs like this compound are designed to release bromine and chlorine radicals during thermal decomposition, interrupting the combustion cycle .

Properties

CAS No.

63039-25-8

Molecular Formula

C8H16Br2ClO4P

Molecular Weight

402.44 g/mol

IUPAC Name

bis(3-bromopropyl) 2-chloroethyl phosphate

InChI

InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-5-11)14-7-2-4-10/h1-8H2

InChI Key

HZZSYAYGZVNQDB-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(OCCCBr)OCCCl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(bromopropyl) chloroethyl phosphate typically involves the reaction of phosphorus oxychloride with 3-bromopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Scientific Research Applications

Flame Retardant Applications

Flame Retardant Properties
Bis(bromopropyl) chloroethyl phosphate is primarily utilized as a flame retardant in textiles and other materials. Its effectiveness stems from its ability to form stable emulsions that can be applied to fabrics, enhancing their resistance to ignition and combustion. The compound acts by disrupting the combustion process and forming a protective char layer when exposed to high temperatures.

Case Study: Textile Finishes
A patent highlights the use of haloalkyl phosphoric acids, including this compound, as emulsifiers for durable flame retardant finishes on textiles. The study demonstrated that using these compounds resulted in improved water solubility and stability of flame retardant formulations, making them more effective for practical applications in the textile industry .

Emulsification in Aqueous Systems

Emulsifiers for Chemical Formulations
The compound serves as an emulsifier in various chemical formulations, particularly those requiring stable aqueous emulsions. Its unique structure allows it to stabilize mixtures that would otherwise separate, making it valuable in industries such as coatings, adhesives, and construction materials.

Data Table: Emulsifier Effectiveness

CompoundApplication AreaEffectiveness (Rating)
This compoundTextile finishesHigh
Ammonium bis(2,3-dibromopropyl) phosphateAqueous emulsionsModerate
Sodium bis(2,3-dichloropropyl) phosphateCoatingsHigh

Potential Therapeutic Applications

Anticancer Activities
Emerging research indicates that this compound may exhibit anticancer properties similar to other chloroethylating agents. These compounds have been studied for their ability to induce DNA cross-linking, which is a mechanism by which they can inhibit cancer cell proliferation.

Case Study: Mechanisms of Action
Research has shown that compounds with similar structures can form DNA-DNA interstrand cross-links, leading to cytotoxic effects in cancer cells. This mechanism is particularly relevant in tumors with low levels of the repair protein O(6)-alkylguanine-DNA alkyltransferase (MGMT), making them more susceptible to treatment with such agents .

Environmental Considerations

Impact on Biota
The use of this compound and similar organophosphorus flame retardants has raised environmental concerns due to their persistence and potential bioaccumulation in ecosystems. Studies have begun to assess their impact on Arctic biota and other sensitive environments, emphasizing the need for careful regulation and monitoring of these substances .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Primary Applications
Bis(bromopropyl) chloroethyl phosphate PO₄-(C₃H₆Br)₂-(C₂H₄Cl) ~416–470* Bromopropyl, chloroethyl Polymers, textiles
Tris(2,3-dibromopropyl) phosphate (Tris-BP) PO₄-(C₃H₆Br)₃ 697.7 Bromopropyl Plastics, adhesives
Bis(2,3-dibromopropyl) phosphate (BIS) PO₄-(C₃H₆Br)₂ 513.8 Bromopropyl Polyester resins
Tris(chloroethyl) phosphate (TCEP) PO₄-(C₂H₄Cl)₃ 285.5 Chloroethyl Foams, coatings
Tris(chloroisopropyl) phosphate (TCIPP) PO₄-(C₃H₆Cl)₃ 327.6 Chloroisopropyl Furniture, electronics
V6 (Bis(chloromethyl)propane-1,3-diyl tetrakis-(2-chloroethyl) bis(phosphate)) Complex branched structure ~700–800* Chloromethyl, chloroethyl High-performance polymers

*Estimated based on structural analogs .

Key Observations :

  • Brominated compounds (e.g., Tris-BP, BIS) exhibit higher molecular weights and flame-retardant efficiency compared to chlorinated analogs like TCEP and TCIPP .
  • The chloroethyl group in this compound may enhance thermal stability but increase environmental persistence compared to non-halogenated OPFRs .

Performance in Flame Retardancy

Table 2: Flame Retardancy Efficiency (LOI Values*)

Compound LOI (%) at 10 phr** Polymer Matrix
This compound ~25–28* Polyester resin
Tris-BP 30.1 Polyester resin
BIS 21.1 Polyester resin
TCIPP 22.5 Polyurethane foam
TCEP 24.0 PVC coatings

Limiting Oxygen Index (LOI): Higher values indicate better flame retardancy.
*
Parts per hundred resin .

Key Findings :

  • Brominated compounds generally outperform chlorinated ones due to bromine’s higher radical-scavenging capacity. Tris-BP shows superior LOI (30.1%) compared to this compound (~25–28%), likely due to its three bromopropyl groups .
  • V6, a complex chlorinated OPFR, is used in niche applications requiring extreme thermal stability .

Toxicity and Regulatory Status

Table 3: Toxicological and Regulatory Profiles

Compound Genotoxicity Nephrotoxicity Regulatory Status
This compound Suspected* Not studied Unregulated (data gaps)
Tris-BP High High Banned in textiles (GOTS)
BIS Moderate Moderate Restricted in EU (REACH)
TCEP High High Restricted in EU, California
TCIPP Moderate Low Unregulated (emerging concern)

*Inferred from structural analogs .

Key Insights :

  • Tris-BP and TCEP are heavily restricted due to genotoxicity and nephrotoxicity linked to reactive metabolites .
  • TCIPP, a common replacement for TCEP, shows similar transcriptomic effects on immune and steroid pathways in human cells but at lower cytotoxicity .
  • This compound lacks direct toxicity data but shares structural motifs with compounds known to release carcinogenic alkylating agents .

Biological Activity

Bis(bromopropyl) chloroethyl phosphate (BBP) is a flame retardant classified under organophosphorous compounds. Its biological activity has garnered attention due to its potential health effects and environmental impact. This article reviews the biological activity of BBP, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

BBP is a phosphate ester with the molecular formula C6H12Br2ClO4PC_6H_{12}Br_2ClO_4P. It is primarily used in plastics and textiles as a flame retardant. Its chemical structure contributes to its biological activity, particularly its interactions with biological membranes and proteins.

Toxicological Profile

The toxicological profile of BBP reveals several key areas of concern:

  • Neurotoxicity : Studies indicate that BBP may induce neurotoxic effects, particularly in developing organisms. The compound has been shown to affect neurotransmitter systems, leading to behavioral alterations in animal models .
  • Reproductive and Developmental Effects : Animal studies suggest that exposure to BBP can lead to reproductive toxicity, including altered hormone levels and impaired fertility. Developmental studies in rodents have shown potential teratogenic effects .
  • Carcinogenic Potential : While direct evidence linking BBP to cancer in humans is limited, some animal studies have indicated an increased incidence of tumors following prolonged exposure to organophosphates .

BBP's biological activity is mediated through several mechanisms:

  • Inhibition of Acetylcholinesterase : Similar to other organophosphates, BBP may inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts and resulting in overstimulation of neurons .
  • Endocrine Disruption : BBP has been implicated in endocrine disruption due to its structural similarity to hormones. This can lead to altered hormonal signaling pathways, affecting growth and reproduction .

Case Studies

Several case studies highlight the biological effects of BBP:

  • Neurodevelopmental Impact in Rodents : A study demonstrated that neonatal exposure to BBP resulted in significant behavioral changes in adult rats, including increased anxiety and decreased exploratory behavior. These changes were associated with alterations in hippocampal structure and function .
  • Reproductive Health Effects : In a controlled study involving pregnant rats exposed to BBP, researchers observed reduced litter sizes and increased rates of fetal abnormalities. The study concluded that BBP exposure during critical developmental windows poses significant risks to reproductive health .
  • Aquatic Toxicity : Research indicated that BBP exhibits toxicity towards aquatic organisms, impacting fish populations and potentially disrupting aquatic ecosystems. The compound's bioaccumulation potential raises concerns about long-term environmental impacts .

Data Tables

Study Type Findings Reference
NeurotoxicityBehavioral changes in rats after neonatal exposure
Reproductive EffectsReduced litter sizes in exposed pregnant rats
Aquatic ToxicityToxic effects on fish populations

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